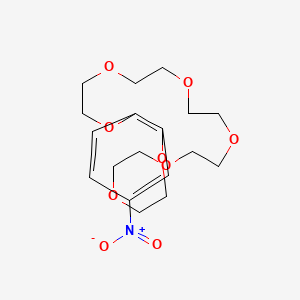![molecular formula C36H54N2O4 B15044910 1,4-Bis[4-(nonyloxy)benzoyl]piperazine](/img/structure/B15044910.png)
1,4-Bis[4-(nonyloxy)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[4-(nonyloxy)benzoyl]piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two benzoyl groups attached to a piperazine ring, with each benzoyl group further substituted with a nonyloxy chain The molecular formula of this compound is C34H52N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(nonyloxy)benzoyl]piperazine typically involves the reaction of piperazine with 4-(nonyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The reaction can be represented as follows:
Piperazine+24-(Nonyloxy)benzoyl chloride→this compound+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
Bulk Handling: Use of large reactors and automated systems for handling reagents and solvents.
Purification: Techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry to ensure the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[4-(nonyloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nonyloxy chains can be oxidized to form corresponding carboxylic acids.
Reduction: The benzoyl groups can be reduced to benzyl groups using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1,4-Bis[4-(nonyloxy)benzoic acid]piperazine
Reduction: 1,4-Bis[4-(nonyloxy)benzyl]piperazine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis[4-(nonyloxy)benzoyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(nonyloxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Proteins: Form stable complexes with proteins, potentially altering their function.
Modulate Enzyme Activity: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Cell Membranes: Incorporate into cell membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-nitrophenyl)piperazine
- 1,4-Bis(4-methoxybenzoyl)piperazine
- 1,4-Bis(4-chlorobenzoyl)piperazine
Uniqueness
1,4-Bis[4-(nonyloxy)benzoyl]piperazine is unique due to the presence of nonyloxy chains, which impart distinct physicochemical properties. These properties include enhanced solubility in organic solvents and the ability to form stable complexes with various molecules, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C36H54N2O4 |
|---|---|
Molecular Weight |
578.8 g/mol |
IUPAC Name |
[4-(4-nonoxybenzoyl)piperazin-1-yl]-(4-nonoxyphenyl)methanone |
InChI |
InChI=1S/C36H54N2O4/c1-3-5-7-9-11-13-15-29-41-33-21-17-31(18-22-33)35(39)37-25-27-38(28-26-37)36(40)32-19-23-34(24-20-32)42-30-16-14-12-10-8-6-4-2/h17-24H,3-16,25-30H2,1-2H3 |
InChI Key |
VCTHCDKEYFOEON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((E)-2-(3-nitrophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B15044828.png)
![4-{(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazono]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B15044833.png)
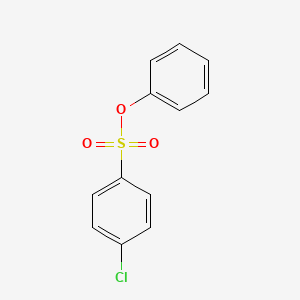
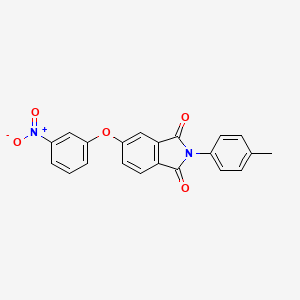
![N-[(5Z)-4-(4-methoxyphenyl)-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N'-(4-methylphenyl)benzenecarboximidamide](/img/structure/B15044871.png)
![Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B15044881.png)
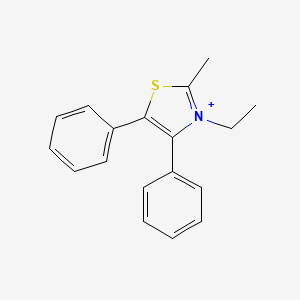
![4-Nitrophenyl {[9A,11A-dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-YL]sulfanyl}formate](/img/structure/B15044902.png)
![N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B15044903.png)
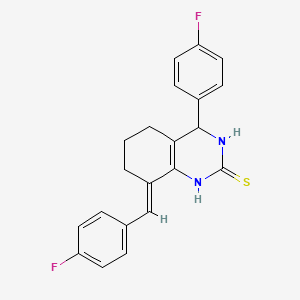
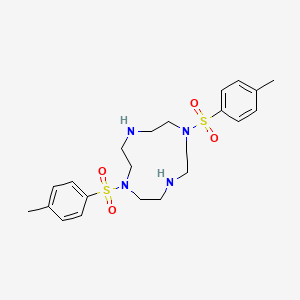
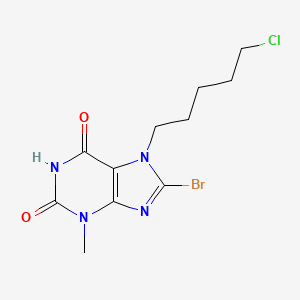
![2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15044927.png)
